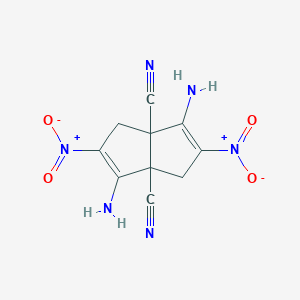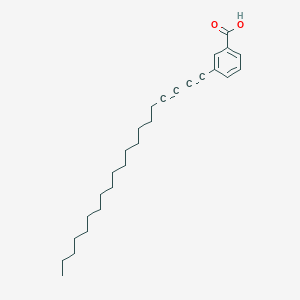![molecular formula C23H17N3O6S B11083711 N-(3-Methylphenyl)-2-[(5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]acetamide](/img/structure/B11083711.png)
N-(3-Methylphenyl)-2-[(5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)-2-[(5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a nitrophenyl group and a furylmethylene moiety, adding to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-2-[(5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions to form the thiazolidinone ring.
Introduction of the Furylmethylene Group: This step involves the condensation of the thiazolidinone with a furyl aldehyde in the presence of a base, such as sodium hydroxide, to form the furylmethylene linkage.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the thiazolidinone intermediate.
Final Acylation: The final step involves acylation of the intermediate with 3-methylphenyl acetic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and methylphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where nucleophiles can replace the nitro group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products include carboxylic acids or ketones depending on the site of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the nucleophile used, leading to derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the thiazolidinone core is known for its antimicrobial and anti-inflammatory properties. This compound could be explored for its potential biological activities, including antibacterial and antifungal effects.
Medicine
In medicine, derivatives of thiazolidinones have been studied for their potential as anti-cancer agents. This compound could be investigated for similar therapeutic applications, particularly in targeting specific cancer cell pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-2-[(5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes by interacting with key enzymes or proteins. The nitrophenyl and furyl groups could enhance its binding affinity to biological targets, while the thiazolidinone core could interact with specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their anti-diabetic properties.
Nitrophenyl Derivatives: Often used in pharmaceuticals for their biological activity.
Furyl Compounds: Commonly found in natural products and synthetic drugs.
Uniqueness
N-(3-Methylphenyl)-2-[(5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-YL]acetamide is unique due to its combination of a thiazolidinone core with nitrophenyl and furyl groups, which could confer a broad spectrum of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H17N3O6S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H17N3O6S/c1-14-4-2-6-16(10-14)24-21(27)13-25-22(28)20(33-23(25)29)12-18-8-9-19(32-18)15-5-3-7-17(11-15)26(30)31/h2-12H,13H2,1H3,(H,24,27)/b20-12+ |
InChI Key |
JQVBAHZFUSUKQC-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,3-benzodioxol-5-yl)-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11083629.png)
![(4Z)-2-(3-fluorophenyl)-4-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11083637.png)
![N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11083643.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11083647.png)

![N-(3-Nitrodibenzo[b,f]oxepin-1-yl)-2-thiophenecarboxamide](/img/structure/B11083664.png)
![8-(diethylamino)-7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11083670.png)
![5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11083671.png)
![6-Amino-3,4-bis(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11083679.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11083685.png)
![butyl 4-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}benzoate](/img/structure/B11083692.png)

![1-Amino-3-phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11083735.png)
![N-(3,4-Dichlorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B11083737.png)
